![molecular formula C24H24Cl2N6O2 B2368243 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione CAS No. 886910-04-9](/img/structure/B2368243.png)
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
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Description
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
BenchChem offers high-quality 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular pathways make it a candidate for inhibiting tumor growth and metastasis .
- The benzylpiperazinyl moiety suggests potential interactions with neurotransmitter receptors. Investigations have focused on its effects on serotonin, dopamine, and other neurotransmitter systems, aiming to understand its role in neuropsychiatric disorders .
- Some studies have examined the anti-inflammatory properties of this compound. By modulating inflammatory pathways, it could be useful in conditions like rheumatoid arthritis or inflammatory bowel diseases .
- The purine scaffold may impact cardiovascular health. Researchers have explored its effects on blood vessels, platelet aggregation, and cardiac function, aiming to develop novel therapies .
- Investigations have assessed its antibacterial and antifungal properties. The compound’s unique structure may interfere with microbial growth, making it relevant for drug development .
- Computational studies and molecular modeling have explored how this compound interacts with biological targets. Researchers aim to optimize its pharmacokinetics and selectivity for specific receptors .
Anticancer Properties
Neuropharmacology
Anti-inflammatory Activity
Cardiovascular Research
Antimicrobial Potential
Chemical Biology and Drug Design
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[(3,4-dichlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-7-8-18(25)19(26)13-17)23(27-21)31-11-9-30(10-12-31)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,28,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXMOEHTSQCRHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC(=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione |
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